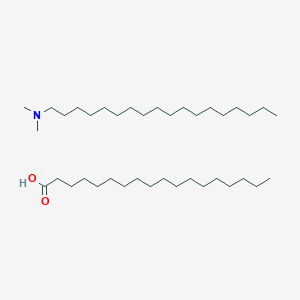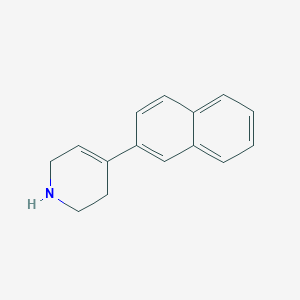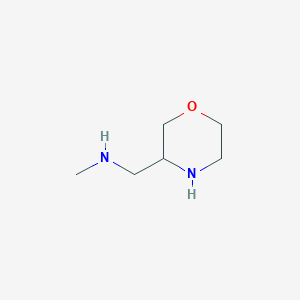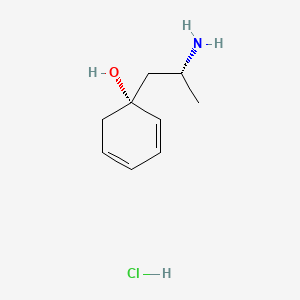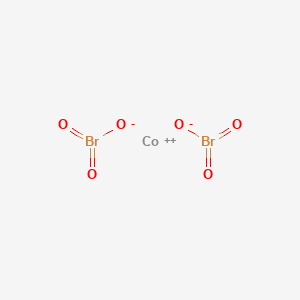
cobalt(II) bromate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(II) bromide is an inorganic compound . In its anhydrous form, it is a green solid that is soluble in water, used primarily as a catalyst in some processes . Cobalt(II) bromate hexahydrate has a molecular formula of Co(BrO3)2•6H2O and a molecular weight of 422.829 .
Molecular Structure Analysis
The structure of cobalt(II) bromide involves green crystals when anhydrous . It is hygroscopic and eventually forms the hexahydrate in air . The hexahydrate loses four water of crystallization molecules at 100 °C forming the dihydrate .
Chemical Reactions Analysis
At higher temperatures, cobalt(II) bromide reacts with oxygen, forming cobalt(II,III) oxide and bromine vapor . The tetrahydrate is molecular, with the formula trans-[CoBr2(H2O)4] .
Physical And Chemical Properties Analysis
Cobalt(II) bromate hexahydrate has a molecular weight of 422.829 . The specific physical and chemical properties of cobalt(II) bromate were not found in the available resources.
Applications De Recherche Scientifique
Bromate Formation in Water Treatment
Cobalt(II) bromate plays a role in water treatment. In a study by Li et al. (2015), cobalt-mediated activation of peroxymonosulfate in bromide-containing water was investigated, revealing that increasing cobalt and peroxymonosulfate dosages enhances bromate formation. This process involves cobalt(III) produced from cobalt(II) oxidation, which oxidizes bromide to form free bromine, contributing significantly to bromate formation in this system (Li et al., 2015).
Electrochemical Behavior and Electrocatalysis
Cobalt(II) complexes have been explored for their electrochemical properties and potential applications in electrocatalysis. Zhuang et al. (2010) reported the synthesis and characterization of a cobalt(II) complex as an electrocatalyst for trichloroacetic acid and bromate reduction. The complex exhibited good electrocatalytic activities, low detection limits, and high stability, making it suitable for practical applications (Zhuang et al., 2010).
Catalytic Reduction of Bromate
A study by Lin and Chen (2015) proposed using cobalt/carbon cages as catalysts to reduce bromate in water. This process involves activating sodium borohydride to release hydrogen, with cobalt in varying oxidative states acting as a reducing agent. The system effectively converted bromate to bromide, highlighting its potential for water purification (Lin & Chen, 2015).
Structural Characterization
The structural properties of cobalt(II) bromate have been studied, providing insights into its chemical nature. Blackburn et al. (1990) investigated the structure of hexaaquacobalt(II) bromate, revealing an octahedral coordination of cobalt ions with water molecules, and detailed hydrogen bonding interactions with bromate groups. This structural understanding is crucial for exploring its applications in various fields (Blackburn et al., 1990).
Synthesis of Nanoparticles
Cobalt(II) bromide nanoparticles have been synthesized using high-energy ball milling, with potential applications in mineral synthesis and as catalysts. Zahra et al. (2014) characterized these nanoparticles, revealing a smaller size and unique morphology, which may be leveraged in various scientific applications (Zahra et al., 2014).
Thermal Properties
The thermal properties of cobalt(II) bromate hexahydrate have been investigated, providing insights into its behavior under varying temperatures. Matsuo et al. (1995) measured the heat capacity of cobalt(II) bromate hexahydrate at temperatures between 13 and 310 K, revealing important data for its potential use in temperature-sensitive applications. Infrared and Raman spectra of the crystal were recorded, helping to understand its thermodynamic properties and behavior under heat (Matsuo et al., 1995).
Biological Applications
Cobalt coordination complexes, including those with cobalt(II), have applications in biology and medicine due to their redox and magnetic properties. Renfrew et al. (2017) reviewed the uses of cobalt complexes in imaging and therapy, highlighting their potential in various medical and biological fields (Renfrew et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
cobalt(2+);dibromate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrHO3.Co/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSYMFUQPFZUQZ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[Co+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2CoO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cobalt(II) bromate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

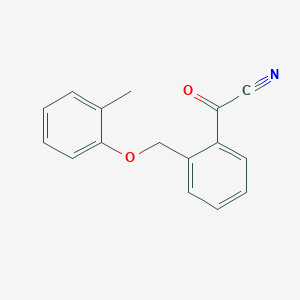
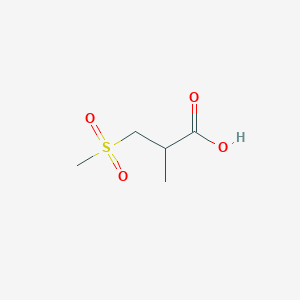
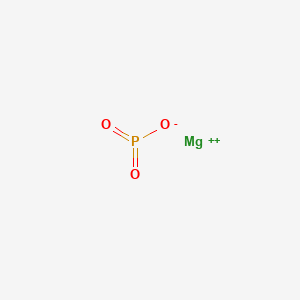
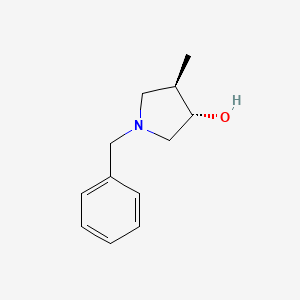
![4-[(4-Methoxyphenyl)sulfanyl]aniline](/img/structure/B3366791.png)
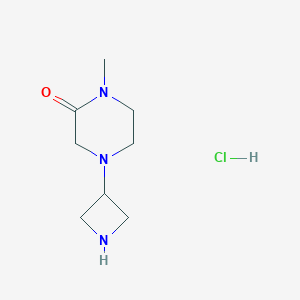
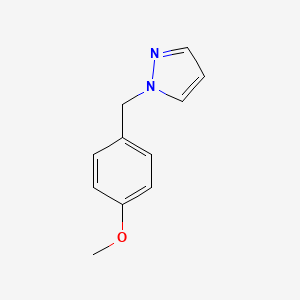
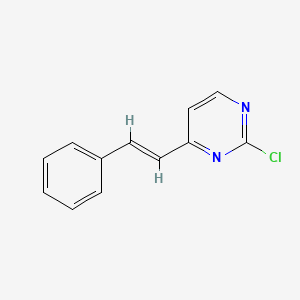
![Ethyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3366821.png)
